molecular formula C25H28N2O4 B248512 1-(1-Naphthoyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(1-Naphthoyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No. B248512
M. Wt: 420.5 g/mol
InChI Key: ANGHRGCFPZXVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Naphthoyl)-4-(2,3,4-trimethoxybenzyl)piperazine, commonly known as NAP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various medical fields.

Mechanism of Action

The mechanism of action of NAP is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in the body. NAP has been shown to interact with the serotonin and dopamine receptors, as well as the sigma-1 receptor, which is involved in the regulation of cellular stress responses and neuroprotection. NAP also modulates the activity of various enzymes and transcription factors involved in cell proliferation and survival.
Biochemical and Physiological Effects:
NAP has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, such as matrix metalloproteinases and cyclooxygenase-2. NAP has also been shown to increase the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, NAP has been shown to have antioxidant and anti-inflammatory effects, which can potentially protect against oxidative stress and inflammation-related diseases.

Advantages and Limitations for Lab Experiments

NAP has several advantages for lab experiments, including its high purity and stability, as well as its ease of synthesis and scalability. However, there are also some limitations to using NAP in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on NAP, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential therapeutic applications in various medical fields. Additionally, further studies are needed to fully understand the potential side effects of NAP and its toxicity profile. Overall, NAP has significant potential as a therapeutic agent and warrants further investigation.

Synthesis Methods

NAP can be synthesized using a multi-step process that involves the reaction of 1-naphthoyl chloride with 2,3,4-trimethoxybenzylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification and crystallization. This method has been optimized to produce high yields of NAP with high purity and can be easily scaled up for large-scale production.

Scientific Research Applications

NAP has been extensively studied for its potential therapeutic applications in various medical fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, NAP has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In neurodegenerative disease research, NAP has been shown to have neuroprotective effects and can potentially be used to treat Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In inflammation research, NAP has been shown to have anti-inflammatory effects and can potentially be used to treat inflammatory bowel disease and rheumatoid arthritis.

properties

Product Name

1-(1-Naphthoyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

naphthalen-1-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H28N2O4/c1-29-22-12-11-19(23(30-2)24(22)31-3)17-26-13-15-27(16-14-26)25(28)21-10-6-8-18-7-4-5-9-20(18)21/h4-12H,13-17H2,1-3H3

InChI Key

ANGHRGCFPZXVOP-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC)OC

Origin of Product

United States

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